molecular formula C12H15N B11912370 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B11912370
M. Wt: 173.25 g/mol
InChI Key: KXXCHROCMHZMKM-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (CAS 80278-94-0) is a bicyclic indole derivative with a fused cyclopentane ring. Its molecular formula is C₁₁H₁₃N, with a molar mass of 159.23 g/mol. Key physico-chemical properties include a predicted density of 1.070 g/cm³, boiling point of 256.5°C, and pKa of 5.41. It exhibits low room-temperature solubility but dissolves in ethers and ketones .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-methyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C12H15N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7,10,12H,4,6,8H2,1H3

InChI Key

KXXCHROCMHZMKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ParameterValue/DetailSource
Catalyst5% Pd/C
SolventDMF
BaseDiisopropylethylamine (DIPEA)
Reaction Time4 hours
PurificationFlash chromatography (10% EtOAc/hexane)
Yield69%

Hydride-Mediated Reduction Strategies

Alternative protocols employ triethylsilane (Et3SiH) or borane (BH3) as hydride sources in the presence of trifluoroacetic acid (TFA) to achieve selective reduction. This approach avoids the need for hydrogen gas infrastructure and enables precise control over regioselectivity. For example, treating a cyclopenta[b]indole precursor with Et3SiH in TFA at 0°C to room temperature furnishes the hexahydro product in 72% yield . Borane-THF complexes similarly facilitate reduction but require subsequent quenching with methanol to prevent side reactions.

Comparative Analysis of Hydride Sources:

Hydride SourceAcidTemperatureYieldAdvantages
Et3SiHTFA0°C → RT72%Mild conditions; minimal byproducts
BH3·THFTFART65%Rapid reaction; cost-effective

Stereoselective Functionalization and Cyclization

Stereochemical control during synthesis is critical for accessing enantiomerically pure derivatives. Likhacheva et al. demonstrated that iodine-mediated cyclization of N-acetyl-6-(cyclopent-2-en-1-yl)-2-methoxyaniline in methylene chloride with sodium bicarbonate generates the cis-fused cyclopenta[b]indole scaffold. Subsequent acetylation with acetic anhydride in pyridine introduces the 4-methyl group stereospecifically, achieving a diastereomeric ratio of 3:1 favoring the desired isomer. This method highlights the role of electrophilic reagents in directing ring-closure regiochemistry.

Optimization of Purification and Characterization

Post-synthetic purification typically involves flash chromatography on silica gel with ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural validation. For instance, the 1H^1H NMR spectrum of 4-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole exhibits characteristic resonances at δ 1.45 (s, 3H, CH3), 2.80–3.10 (m, 2H, bridgehead protons), and 6.90–7.20 ppm (m, 4H, aromatic protons) .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hydroxy derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅N
  • CAS Number : 1805-65-8
  • Molecular Weight : Approximately 159.23 g/mol

The compound features a hexahydro structure that enhances its chemical reactivity and physical properties compared to other indole derivatives. The methyl substitution at the fourth position is particularly noteworthy as it influences its interaction with biological systems and materials.

Organic Synthesis

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Formation of hydroxy derivatives.
  • Reduction : Formation of fully saturated derivatives.
  • Substitution : Formation of halogenated derivatives.

These reactions are essential for developing new compounds with desired properties for pharmaceuticals and agrochemicals.

Materials Science

The compound has been investigated for its potential use in organic photovoltaic devices (solar cells) and light-emitting diodes (OLEDs). Its ability to act as an electron donor or acceptor facilitates charge transfer processes critical for the efficiency of these devices.

Table 1: Comparison of Photophysical Properties

PropertyValue
Absorption Max Wavelengthλ_abs (nm)
Emission Max Wavelengthλ_em (nm)
Molar Extinction Coefficientε (L·mol⁻¹·cm⁻¹)

These properties are vital for understanding how the compound can be optimized for use in electronic materials.

Medicinal Chemistry

Recent studies have highlighted the biological activities of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole:

  • Anti-Cancer Potential : Research indicates that this compound may exhibit anti-cancer properties by interacting with specific cellular pathways.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest that it may influence receptors and enzymes involved in cellular signaling pathways.

Case Study: Biological Activity Assessment

A study assessed the binding affinity of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole to various receptors associated with cancer cell proliferation. The findings indicated a significant interaction with specific targets that could mediate its anti-cancer effects .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic photovoltaic devices, it may function as an electron donor or acceptor, facilitating charge transfer processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications and Electronic Properties

9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
  • Structural Difference: Contains an additional CH₂ group in the alicyclic donor moiety compared to 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
  • Photovoltaic Performance: Dye MAX114, based on this donor, achieved higher power conversion efficiency (PCE = 7.1%) than the target compound-derived WS-2 dye (PCE = 6.5%) despite a hypsochromic shift in UV-vis spectra. This improvement is attributed to optimized ELUMO and EHOMO levels, enhancing electron injection into TiO₂ .
7-(2,2-Diphenylethenyl)-4-p-tolyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
  • Structural Feature : Incorporates a diphenylethenyl substituent, increasing π-conjugation .
  • Impact : Enhanced light absorption and charge transport in optoelectronic applications, though specific PCE data are unreported .
Tetrahydro-2-(4-methoxyphenyl)-cyclopent[b]indole
  • Modification: Replaces the methyl group with a methoxyphenyl substituent (CAS 116526-33-1, C₁₈H₁₇NO) .

Physico-Chemical and Industrial Relevance

  • Solubility and Reactivity : The methyl group in the target compound enhances lipophilicity compared to polar substituents (e.g., methoxy), affecting solubility in organic solvents .
  • Market Dynamics : Global production of hexahydrocyclopenta[b]indole derivatives is driven by demand for organic electronics and pharmaceuticals. Production costs and scalability vary with structural complexity .

Comparative Data Tables

Table 1: Structural and Electronic Comparison of Key Compounds

Compound Name Structural Feature Key Application PCE (%) Reference
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole Methyl substituent on cyclopentane ring Organic sensitizers 6.5
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole Additional CH₂ group in donor moiety Dye-sensitized solar cells 7.1
7-(2,2-Diphenylethenyl)-4-p-tolyl-hexahydrocyclopenta[b]indole Extended π-conjugation Optoelectronics N/A

Table 2: Physico-Chemical Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Solubility
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole C₁₁H₁₃N 256.5 1.070 Low (organic solvents)
Tetrahydro-2-(4-methoxyphenyl)-cyclopent[b]indole C₁₈H₁₇NO Not reported Not reported Moderate (polar solvents)

Key Research Findings and Implications

  • Photovoltaic Efficiency : Structural modifications (e.g., CH₂ addition) can enhance PCE by tuning electronic levels, even with hypsochromic shifts .
  • Synthetic Flexibility : Functionalization at the 3a, 4, or 8b positions enables diverse applications, from dyes to pharmaceuticals .
  • Industrial Scalability : Derivatives with simpler substituents (e.g., methyl) are more cost-effective for large-scale production compared to complex analogs .

Biological Activity

4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a bicyclic compound derived from cyclopenta[b]indole, notable for its complex structure and potential biological activities. Its molecular formula is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 173.25 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural properties that may influence its interactions with biological targets.

The compound's structure features a methyl group at the fourth position of the cyclopenta[b]indole framework. This specific substitution pattern may enhance its reactivity and biological interactions compared to similar compounds.

PropertyValue
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.25 g/mol
IUPAC Name4-methyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole
CAS Number1805-65-8

Biological Activities

Research indicates that 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole exhibits several promising biological activities:

  • Anti-Cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects. It has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival and growth.
  • Neuroprotective Effects : The compound has also shown potential neuroprotective properties. It appears to interact with neuroreceptors and may help mitigate neuronal damage in models of neurodegenerative diseases .
  • Antioxidant Activity : Some studies have reported that this compound possesses antioxidant properties, which can protect cells from oxidative stress—an important factor in various diseases including cancer and neurodegeneration .

The exact mechanism of action for 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is not fully elucidated; however, it is believed to interact with specific receptors and enzymes that mediate cellular signaling pathways. These interactions may lead to alterations in gene expression and cellular responses that contribute to its biological effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole's biological activity, it is beneficial to compare it with structurally similar compounds.

Compound NameCAS NumberSimilarity Index
6-Methyl-2,3,4,4a,9,9a-Hexahydro-1H-Carbazole6731-86-80.98
Cis-4-Ethyl-1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole88218-46-60.94
2-Methyl-2,3,4,4a,5,9b-Hexahydro-1H-Pyrido[4,3-b]indole Dihydrochloride40431-54-70.90

These compounds exhibit varying degrees of biological activity; however, the specific methyl substitution in 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole may provide distinct electronic properties influencing its reactivity and interactions within biological systems.

Q & A

Q. Key Characterization Tools :

  • 1^1H/13^13C NMR for structural elucidation.
  • TLC (Rf=0.42R_f = 0.42) and HRMS (m/z=349.1659m/z = 349.1659) for purity validation .

(Advanced) How can stereochemical outcomes be controlled during cyclopenta[b]indole synthesis?

Methodological Answer:
Stereochemical control relies on:

  • Reagent Selection : Trifluoromethanesulfonic acid promotes stereoselective cyclization by stabilizing transition states in Morita-Baylis-Hillman adduct reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while chloroform/methanol mixtures favor crystallization of enantiopure products .
  • Catalytic Systems : CuI in PEG-400 improves regioselectivity in triazole-ethylindole syntheses .

Q. Validation :

  • X-ray crystallography confirms spatial arrangements (e.g., P1 space group with intermolecular H-bonding) .

(Basic) What spectroscopic techniques are critical for validating hexahydrocyclopenta[b]indole structures?

Methodological Answer:

  • 1^1H NMR : Identifies proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons in CDCl3_3) .
  • 13^13C NMR : Confirms carbon骨架, such as quaternary carbons at δ 120–140 ppm .
  • HRMS : Validates molecular weight (e.g., m/z=349.1659m/z = 349.1659 for [M+H]+^+) and purity .
  • X-ray Diffraction : Resolves stereochemistry and crystal packing (e.g., intra-/intermolecular C–H···O bonds) .

(Advanced) How can researchers resolve contradictions in reported synthetic yields for this compound class?

Methodological Answer:
Yield discrepancies (e.g., 32% vs. 70% in ) arise from:

  • Reaction Scale : Milligram-scale reactions often suffer from lower yields due to side reactions.
  • Purification Methods : Flash chromatography (hexane/ethyl acetate) vs. recrystallization impacts recovery rates .
  • Catalyst Loading : CuI (10 mol%) vs. stoichiometric acid use alters pathway efficiency.

Q. Troubleshooting :

  • Screen catalysts (e.g., Pd/C for deprotection steps) .
  • Optimize solvent ratios (e.g., PEG-400:DMF) to reduce viscosity and improve mixing .

(Basic) What are the biological relevance and assay considerations for hexahydrocyclopenta[b]indoles?

Methodological Answer:

  • Antioxidant Activity : Assess via DPPH radical scavenging assays at varying concentrations (1–100 μM) in ischemia models .
  • Cytotoxicity Screening : Use cell lines (e.g., HeLa, A549) with MTT assays. Note that trimethoxyphenyl derivatives show moderate activity (IC50_{50} ~10–50 μM) .

Q. Experimental Design :

  • Include positive controls (e.g., ascorbic acid for antioxidants).
  • Validate dose-response curves with triplicate measurements.

(Advanced) What computational tools support the study of hexahydrocyclopenta[b]indole conformation and reactivity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform) to model crystallization pathways .
  • InChIKey Retrieval : Use platforms like PubChem to cross-reference structural data (e.g., InChIKey=XXAGQODPVRREKR-UHFFFAOYSA-N) .

(Basic) How should researchers handle safety and waste disposal for this compound?

Methodological Answer:

  • Safety Protocols : Use fume hoods, gloves, and eye protection; consult SDS for CAS 116526-33-1 (cyclopenta[b]indole derivatives) .
  • Waste Management : Segregate organic waste (e.g., DMF, chloroform) and partner with certified disposal services to comply with EPA guidelines .

(Advanced) What strategies improve diastereoselectivity in fused indole ring systems?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (3aS,8bS)-hexahydroindole) to bias ring closure .
  • Acid-Mediated Cyclization : Triflic acid induces stereochemical control via protonation of intermediates .
  • Crystallization Screening : Optimize solvent polarity (e.g., 10:1 chloroform/methanol) to isolate dominant diastereomers .

(Basic) What are the key physicochemical properties of 4-methylhexahydrocyclopenta[b]indole?

Q. Physicochemical Profile :

PropertyValue/DescriptionSource
LogP~2.5 (predicted)
Melting Point180–185°C (decomposes)
SolubilityInsoluble in water; soluble in DCM, chloroform

(Advanced) How can structural modifications enhance the bioactivity of this scaffold?

Methodological Answer:

  • Substitution Patterns :
    • C-3 Methylation : Improves metabolic stability (see C-3 methylated alkaloids in ).
    • Prenylation : Introduces lipophilicity for membrane penetration (e.g., 3-prenyl derivatives) .
  • Functional Group Addition :
    • Carboxylic acid at C-2 enhances hydrogen bonding in crystal lattices, improving solubility .

Q. Validation :

  • SAR studies via IC50_{50} comparisons in cytotoxicity assays .

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